molecular formula C15H16F3N3O3 B1396396 5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole CAS No. 1053656-56-6

5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole

Cat. No. B1396396
M. Wt: 343.3 g/mol
InChI Key: VROGQRXYKIMMPL-UHFFFAOYSA-N
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Description

“5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Antitumor Activity

The analogs of 1,2,4-oxadiazole, including those similar in structure to 5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole, have been synthesized and tested for antitumor activity. For instance, compounds synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline exhibited significant antitumor potential in vitro against a panel of 11 cell lines. One such compound showed a mean IC50 value of approximately 9.4 µM, indicating its potency in inhibiting cancer cell growth (Maftei et al., 2013).

Spectral and Density Functional Studies

Spectral and density functional studies on 1,2,4-oxadiazoles have been conducted to understand their absorbance and fluorescence spectra. These studies are essential for applications in fields like photochemistry and materials science. For instance, the study of 2-R-5-phenyl-1,3,4-oxadiazoles showed significant red shifts in acidic media due to the presence of conjugate acid forms (Gaenko et al., 2006).

Applications in Organic Light-Emitting Diodes (OLEDs)

1,2,4-oxadiazole derivatives have been used in OLEDs. For example, the study of carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles as compared to their 2,5-diphenyl analogues revealed their potential in OLEDs. These compounds exhibit solution fluorescence maxima and estimated singlet-triplet energy separation values conducive to efficient OLED performance (Cooper et al., 2022).

Photochemistry of Fluorinated Compounds

The photochemistry of fluorinated 1,2,4-oxadiazoles has been explored for synthesizing fluorinated heterocycles. These compounds undergo distinct photolytic pathways leading to new fluorinated structures, which are important for the development of novel materials and pharmaceuticals (Pace et al., 2004).

Synthesis of Novel Compounds

The synthesis of novel 1,2,4-oxadiazole compounds, which are structurally related to the specified compound, has been carried out. These compounds show potential in various fields due to their unique chemical properties. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds demonstrates the versatility of these compounds in chemical synthesis (Yang et al., 2007).

Safety And Hazards

The safety and hazards associated with “5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole” are not specified in the available resources .

Future Directions

The future directions for the research and development of 1,2,4-oxadiazoles include further refinement of these compounds as anti-infective agents . The need for new chemical entities to combat resistant microorganisms has necessitated the exploration of novel molecules with excellent biological activities .

properties

IUPAC Name

tert-butyl N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-14(2,3)23-13(22)19-8-11-20-12(21-24-11)9-4-6-10(7-5-9)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGQRXYKIMMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123425
Record name 1,1-Dimethylethyl N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole

CAS RN

1053656-56-6
Record name 1,1-Dimethylethyl N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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